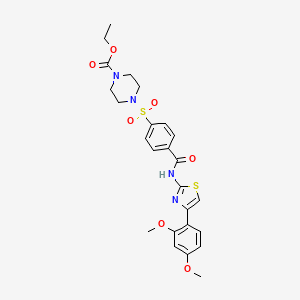

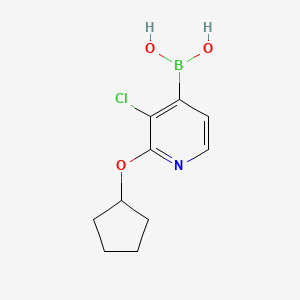

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is a chemical compound with the molecular formula C10H13BClNO3 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a chloro group at the 3-position, a cyclopentyloxy group at the 2-position, and a boronic acid group at the 4-position .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid, as a derivative of pyridylboronic acids, is significant in the synthesis of various heteroarylpyridine derivatives through Suzuki–Miyaura cross-coupling reactions. These reactions facilitate the creation of complex heteroaryl structures, which are valuable in developing new compounds with potential applications in various fields, including materials science and pharmaceuticals. For instance, the synthesis of dimethoxy- and dihalopyridyl boronic acids and their reactivity in forming highly functionalized heteroarylpyridines demonstrates the versatility of boronic acids in organic synthesis. This process includes the transformation of disubstituted pyridine precursors through ortho-metalation reactions, followed by reactions with triisopropyl borate or trimethyl borate, yielding compounds in moderate to high yields (Smith et al., 2008).

Crystal Engineering

Boronic acids, including pyridyl boronic acids, play a crucial role in crystal engineering, demonstrating the ability to form complex hydrogen bond networks. This is evident in the synthesis of chlorometallate-pyridinium boronic acid salts, leading to one-, two-, and three-dimensional structures. These structures are formed through interactions between chlorometallate species and boronic acid, showcasing the utility of boronic acids in the design and synthesis of novel crystalline materials (Yahsi et al., 2015).

Catalysis and Organic Reactions

Boronic acids are instrumental in catalysis, particularly in enantioselective reactions. The boronic acid-catalyzed aza-Michael addition of hydroxamic acid to quinone imine ketals, utilizing 3-borono-BINOL as a chiral boronic acid catalyst, highlights the role of boronic acids in achieving high enantioselectivity in synthesis. This method opens avenues for producing densely functionalized cyclohexanes, underlining the importance of boronic acids in developing new catalytic strategies for organic synthesis (Hashimoto et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, boronic acids are utilized to create complex structures through self-assembly. The formation of macrocycles and coordination polymers from self-complementary tectons based on N-containing boronic acids demonstrates their utility in constructing varied supramolecular aggregates. These findings are crucial for developing new materials with potential applications in sensing, catalysis, and nanotechnology (Salazar-Mendoza et al., 2013).

Direcciones Futuras

Boronic acids and their derivatives, such as 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid, are gaining interest in the field of medicinal chemistry. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that there is potential for further exploration and development of boronic acid derivatives in the future.

Propiedades

IUPAC Name |

(3-chloro-2-cyclopentyloxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c12-9-8(11(14)15)5-6-13-10(9)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXRYHFVOOMDCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OC2CCCC2)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)

![N-[cyano(thiophen-3-yl)methyl]-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide](/img/structure/B2629973.png)

![5,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2629976.png)

![6-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2629979.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629984.png)